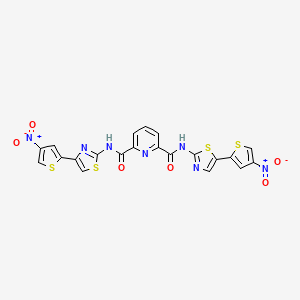

N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Description

Properties

IUPAC Name |

6-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-N-[5-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11N7O6S4/c29-18(25-20-22-6-17(38-20)16-5-11(8-36-16)28(33)34)12-2-1-3-13(23-12)19(30)26-21-24-14(9-37-21)15-4-10(7-35-15)27(31)32/h1-9H,(H,22,25,29)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZSSZQJUFUACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])C(=O)NC4=NC=C(S4)C5=CC(=CS5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11N7O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Nitration: The thiophene rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Coupling Reactions: The nitro-substituted thiazole and thiophene derivatives are then coupled with pyridine-2,6-dicarboxylic acid derivatives using amide bond formation techniques, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).

Major Products

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of nitro groups and heterocyclic rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and thiazole groups are often found in pharmacologically active compounds, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro groups could participate in redox reactions, while the thiazole rings might engage in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key features with several classes of heterocyclic molecules:

- Nitroaryl-thiazole derivatives : E.g., 4-(4′-nitrophenyl)thiazol-2-amine (compound 7 in ) and its sulfonamide derivatives (11a , 11b ). These analogs lack the pyridine-dicarboxamide core but retain nitro-thiazole motifs critical for electronic modulation .

- Triazole-thione hybrids : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9 in ) feature sulfonyl and triazole groups instead of thiazole-pyridine linkages but exhibit similar tautomeric behavior .

- Pyridine-carboxamide analogs : E.g., N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (), which replaces nitrothiophene with chlorophenyl groups and modifies the carboxamide substitution pattern .

Physicochemical Properties

- IR Spectroscopy: The nitro groups in the target compound are expected to show strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), consistent with nitroaryl-thiazole derivatives . Thiazole C=S vibrations (~1240–1255 cm⁻¹) and pyridine C=O stretches (~1660–1680 cm⁻¹) align with data from triazole-thiones and carboxamides .

- Tautomerism : Unlike triazole-thiones (7–9 ), which exist predominantly in the thione form (absence of νS-H at 2500–2600 cm⁻¹), the thiazole rings in the target compound are stabilized in their keto forms due to conjugation with nitro groups .

Biological Activity

N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound has a molecular formula of and a molecular weight of 585.6 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of Thiazole Rings : Utilizing the Hantzsch thiazole synthesis method.

- Nitration : Introducing nitro groups to the thiophene rings through nitration reactions with concentrated nitric acid and sulfuric acid.

Antitumor Activity

Research indicates that compounds related to this structure exhibit significant antitumor properties. For instance, a study on thiazole derivatives demonstrated that certain compounds effectively inhibited cell cycle progression in cancer cell lines, leading to apoptosis. Specifically, a related compound showed potent inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are critical in cell cycle regulation and transcription processes, respectively .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting enzyme activity or modulating receptor functions through its nitro and thiazole functional groups .

Comparative Biological Activity

A comparison with similar compounds reveals distinct biological profiles:

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies demonstrated that related thiazole compounds could induce G2/M phase arrest in cancer cells, leading to decreased cell viability and increased apoptosis markers .

- Cytotoxicity Tests : Compounds derived from similar structures were tested against various human tumor cell lines (e.g., LNCaP, MCF7) showing IC50 values indicating potent cytotoxicity .

- In Vivo Studies : Animal models have shown that specific derivatives can significantly reduce tumor growth in xenograft models, suggesting their potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the dual thiazole-nitrothiophene motifs in this compound?

- Methodological Answer : The compound’s structure suggests modular synthesis via sequential coupling reactions. Evidence from analogous thiazole-thiophene systems (e.g., thiazolylmethylthio derivatives) indicates that halogenation or nitration of thiophene precursors (e.g., 4-nitrothiophene) followed by Suzuki-Miyaura cross-coupling with thiazole intermediates could be effective . For regioselective functionalization, consider using iodine-mediated cyclization in DMF with triethylamine, as demonstrated in 1,3,4-thiadiazole synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify aromatic proton environments (e.g., nitro groups on thiophene and pyridine carboxamide linkages). Mass spectrometry (HRMS) is critical for confirming molecular weight, especially given the compound’s complexity. Cross-reference with IR spectroscopy to identify carbonyl (C=O) and nitro (NO2) stretching frequencies, as seen in analogous thiazole-carboxamide derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., thiazole derivatives with antitumor or antiviral activity). For example:

- Antiproliferative assays (e.g., MTT against cancer cell lines) .

- Enzyme inhibition studies (e.g., kinases or proteases due to the pyridine-carboxamide scaffold).

- Use ICReDD’s computational-experimental feedback loop to prioritize high-value targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving nitrothiophene-thiazole coupling?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to minimize trial-and-error. For example:

- Use response surface methodology to optimize temperature (e.g., 40°C for similar thiophene-thiazole couplings ), solvent polarity (DMF vs. acetonitrile ), and catalyst loading.

- Integrate quantum chemical calculations (e.g., transition state modeling) to predict regioselectivity challenges in nitro-group positioning .

Q. What computational tools are effective for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) to model electronic properties (e.g., nitro group electron-withdrawing effects on pyridine carboxamide).

- Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., cancer-related kinases).

- Leverage ICReDD’s reaction path search methods to simulate competing pathways (e.g., unwanted nitro reduction during catalysis) .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Conduct ADME-Tox profiling to identify bioavailability issues (e.g., solubility limitations from nitro groups).

- Use metabolite identification (LC-MS/MS) to detect rapid degradation.

- Re-evaluate experimental design: Ensure cell-based assays use physiologically relevant concentrations, and validate target engagement via thermal shift assays or SPR biosensing .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., purification of nitro-containing heterocycles)?

- Methodological Answer :

- Employ membrane separation technologies (e.g., nanofiltration) to isolate nitro-thiazole intermediates from byproducts .

- Optimize crystallization conditions (e.g., using ethanol/water mixtures as in thiazole-carboxamide purifications ).

- Monitor for nitro group instability under high-temperature conditions using in situ FTIR .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer :

- Re-examine computational models for overlooked solvent effects or implicit/explicit solvation errors.

- Validate intermediate stability via HPLC-MS trapping experiments .

- Cross-check with alternative methods (e.g., microkinetic modeling vs. experimental rate data) .

Q. Why might NMR spectra show unexpected splitting patterns in the pyridine-carboxamide region?

- Methodological Answer :

- Consider rotameric equilibria due to restricted rotation around the carboxamide bond. Use variable-temperature NMR (VT-NMR) to confirm.

- Check for paramagnetic impurities (e.g., residual metal catalysts) that distort chemical shifts.

- Compare with crystal structures (if available) to correlate observed splitting with solid-state conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.